5-Nitro-2-naphthalenesulfonic acid
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Overview
Description
5-Nitro-2-naphthalenesulfonic acid is an organic compound derived from naphthalene, characterized by the presence of a nitro group and a sulfonic acid group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-naphthalenesulfonic acid typically involves the nitration of 2-naphthalenesulfonic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position of the naphthalene ring. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of nitric acid to a solution of 2-naphthalenesulfonic acid in sulfuric acid, with constant stirring and temperature control. The product is then isolated by precipitation and purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, such as the formation of sulfonamides by reacting with amines.
Oxidation: The compound can be oxidized under strong conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Amines in the presence of a dehydrating agent like phosphorus oxychloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Reduction: 5-Amino-2-naphthalenesulfonic acid.
Substitution: Various sulfonamide derivatives.
Oxidation: Oxidized naphthalene derivatives.
Scientific Research Applications
5-Nitro-2-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 5-Nitro-2-naphthalenesulfonic acid involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes, leading to the formation of an amino group. In biological systems, the compound may interact with enzymes or proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-2-naphthalenesulfonic acid: The reduced form of 5-Nitro-2-naphthalenesulfonic acid, with different reactivity and applications.
1-Naphthalenesulfonic acid: An isomer with the sulfonic acid group at a different position, leading to different chemical behavior.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
86-69-1 |
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Molecular Formula |
C10H7NO5S |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
5-nitronaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)10-3-1-2-7-6-8(17(14,15)16)4-5-9(7)10/h1-6H,(H,14,15,16) |
InChI Key |
ZAPHEIOXULZTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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